molecular formula C7H11ClF2O3S B2360599 2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride CAS No. 2470440-46-9

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride

Cat. No.: B2360599
CAS No.: 2470440-46-9
M. Wt: 248.67
InChI Key: NXHXSXDUBOURIU-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a cyclobutyl ring, which is a four-membered carbon ring, substituted with a methoxy group and two fluorine atoms. The ethanesulfonyl chloride moiety adds to its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonyl chloride group.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group and is used in trifluoromethylation reactions.

Uniqueness

2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride is unique due to its combination of a cyclobutyl ring, methoxy group, and sulfonyl chloride moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

2,2-difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O3S/c1-13-6(3-2-4-6)7(9,10)5-14(8,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHXSXDUBOURIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(CS(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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